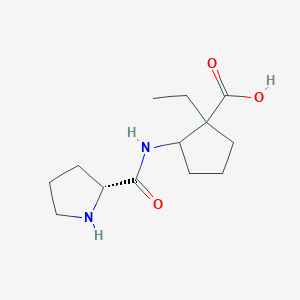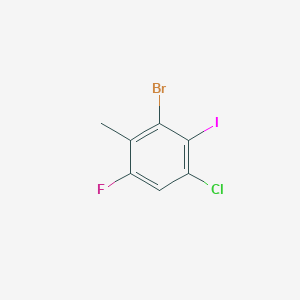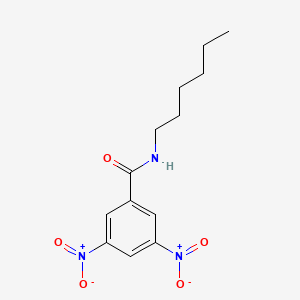
2-Chloro-6-hydrazinylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-hydrazinylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the 2-position and a hydrazine group at the 6-position on the nicotinic acid ring. Nicotinic acid derivatives have been widely studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydrazinylnicotinic acid typically involves the chlorination of nicotinic acid followed by the introduction of the hydrazine group. One common method involves the reaction of 2-chloronicotinic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow production systems to enhance efficiency and reduce waste. These systems typically include reaction modules for amidation reactions, post-treatment modules for separation and concentration, and mother liquor separation modules to recycle reactants .
化学反応の分析
Types of Reactions
2-Chloro-6-hydrazinylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Azides or nitroso derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted nicotinic acid derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-6-hydrazinylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also induce oxidative stress or interfere with cellular signaling pathways, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
2-Chloronicotinic acid: Lacks the hydrazine group but shares the chlorine substitution.
6-Hydrazinonicotinic acid: Similar structure but without the chlorine atom.
2-Aminonicotinic acid: Contains an amino group instead of a hydrazine group.
Uniqueness
2-Chloro-6-hydrazinylnicotinic acid is unique due to the presence of both the chlorine and hydrazine groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for a broader range of chemical modifications and potential therapeutic applications compared to its analogs .
特性
分子式 |
C6H6ClN3O2 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC名 |
2-chloro-6-hydrazinylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-3(6(11)12)1-2-4(9-5)10-8/h1-2H,8H2,(H,9,10)(H,11,12) |
InChIキー |
SMRRGDSEHLYPBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861627.png)
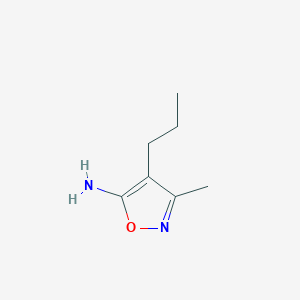

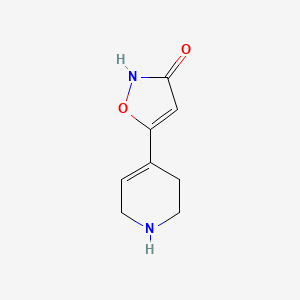
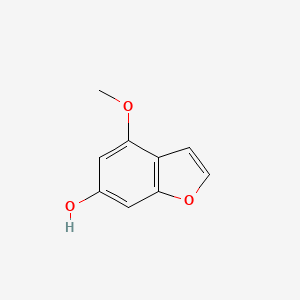

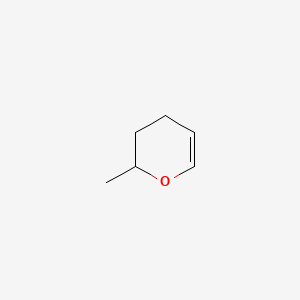
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)

![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
